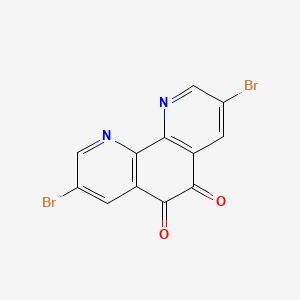

3,8-Dibromo-1,10-phenanthroline-5,6-dione

CAS No.: 602331-25-9

Cat. No.: VC7893339

Molecular Formula: C12H4Br2N2O2

Molecular Weight: 367.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 602331-25-9 |

|---|---|

| Molecular Formula | C12H4Br2N2O2 |

| Molecular Weight | 367.98 g/mol |

| IUPAC Name | 3,8-dibromo-1,10-phenanthroline-5,6-dione |

| Standard InChI | InChI=1S/C12H4Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4H |

| Standard InChI Key | IFZAYEPOLKDKNV-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC2=C1C(=O)C(=O)C3=C2N=CC(=C3)Br)Br |

| Canonical SMILES | C1=C(C=NC2=C1C(=O)C(=O)C3=C2N=CC(=C3)Br)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3,8-dibromo phenanthroline-5,6-dione, reflects its bicyclic aromatic framework with bromine atoms and ketone groups at specific positions. The InChI code (1S/C12H4Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4H) and key spectral data confirm its planar structure, which facilitates π-π stacking interactions and metal coordination .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 367.98 g/mol | |

| Purity | 97% | |

| Storage Conditions | Inert atmosphere, 2–8°C | |

| Physical Form | Solid |

Synthetic Pathways and Optimization

Two-Step Bromination and Oxidation

The synthesis of 3,8-dibromo-1,10-phenanthroline-5,6-dione involves a two-step protocol :

-

Bromination: Treatment of 1,10-phenanthroline with bromine in nitrobenzene at 140°C under inert atmosphere for 96 hours introduces bromine atoms at the 3 and 8 positions.

-

Oxidation: Subsequent reaction with nitric acid, sulfuric acid, and potassium bromide at 80°C for 3 hours oxidizes the 5 and 6 positions to diketones.

Alternative Coupling Strategies

A NASA-led study demonstrated the compound’s utility in Suzuki-Miyaura cross-coupling reactions . When reacted with 3,5-diethynylheptyloxybenzene, the dibromo-phenanthroline derivative achieved a 74% yield without polymerization, outperforming Sonogashira coupling, which led to insoluble byproducts .

Table 2: Comparison of Coupling Methods

| Parameter | Suzuki-Miyaura | Sonogashira |

|---|---|---|

| Catalyst System | Pd(PPh₃)₂Cl₂, CuI | Pd(PhCN)₂Cl₂, P(t-Bu)₃, CuI |

| Solvent | THF | Diisopropylamine/DMF |

| Yield | 74% | Polymerization |

| Reaction Time | 24 hours | 24 hours |

Reactivity and Applications in Organic Synthesis

Building Block for Conjugated Polymers

In materials science, the compound serves as a precursor for π-conjugated systems. The NASA study highlighted its role in synthesizing phenanthroline-based polymers via Suzuki coupling, which are promising for optoelectronic devices .

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

The compound is a stable solid under inert conditions but degrades upon prolonged exposure to light or moisture . Limited solubility in polar solvents (e.g., water) contrasts with moderate solubility in dimethylformamide (DMF) and tetrahydrofuran (THF), making these solvents ideal for reactions .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume